5,5'-Dinitrodiphenic acid

Description

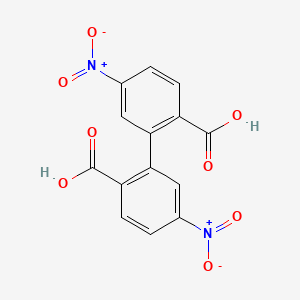

5,5'-Dinitrodiphenic acid is a dinitro-substituted derivative of diphenic acid, characterized by two nitro (-NO₂) groups at the 5 and 5' positions on the biphenyl backbone. The 6,6' isomer is reported as a resolving agent due to its chiral centers, suggesting that the 5,5' isomer may exhibit distinct stereochemical and electronic effects due to the altered nitro group positions . Diphenic acid derivatives are of interest in organic synthesis, catalysis, and materials science, with substituents like nitro groups influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

92159-34-7 |

|---|---|

Molecular Formula |

C14H8N2O8 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

2-(2-carboxy-5-nitrophenyl)-4-nitrobenzoic acid |

InChI |

InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(15(21)22)5-11(9)12-6-8(16(23)24)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |

InChI Key |

FLZMKJSAEULZSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Dinitrodiphenic acid can be synthesized through the nitration of diphenic acidThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 5,5’-Dinitrodiphenic acid are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The scalability of the reaction depends on the availability of raw materials and the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dinitrodiphenic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: Formation of 5,5’-diamino diphenic acid.

Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of oxidized biphenyl derivatives.

Scientific Research Applications

5,5’-Dinitrodiphenic acid has several applications in scientific research:

Chemistry: It is used as a model compound to study atropisomerism and stereochemistry.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals with specific biological activities.

Mechanism of Action

The mechanism of action of 5,5’-Dinitrodiphenic acid primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in its reactivity, influencing the compound’s behavior in reduction, substitution, and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

5,5'-Carbonyl-di-isophthalic Acid (CAS 43080-50-8)

- Structure : Features a central carbonyl group linking two isophthalic acid units.

- Synthesis : Achieved via optimized routes with yields up to 78%.

- Applications : Used in coordination polymers and metal-organic frameworks (MOFs), contrasting with nitro-substituted diphenic acids, which are less explored in materials science.

5,5’-Indigodisulfonic Acid

- Catalytic Role: Acts as an efficient catalyst for synthesizing 2,3-dihydroquinazolinones, outperforming traditional catalysts in reusability and yield.

- Electronic Effects : Sulfonic acid groups enhance acidity and electrophilicity, whereas nitro groups in 5,5'-dinitrodiphenic acid may favor electron-deficient reaction environments.

Bioactive Derivatives: Spinorphin Conjugates

5,5'-Dimethyl (Dm) and 5,5'-diphenyl (Ph) hydroxylamine derivatives of Spinorphin exhibit:

- Conformational Changes : FT-IR and CD spectra reveal altered peptide backbone conformations due to hydrogen bonding with hydroxylamine groups.

- Bioactivity : Both Dm and Ph derivatives show antiepileptic activity in vivo, though nitro-substituted analogs may differ in lipophilicity (LogP ~1.5–2.0 for hydroxylamine derivatives vs. predicted higher hydrophilicity for nitro groups).

Barbituric Acid Analogs

- 5,5-Dibromobarbituric Acid : Exhibits unequal C5–Br bond lengths (2.01 Å vs. 1.98 Å) due to crystal packing effects.

- Comparison : Nitro groups in this compound may induce stronger hydrogen bonding vs. bromine’s steric effects, influencing crystallinity and solubility.

Data Tables

Table 1. Structural and Functional Comparisons

Table 2. Bioactivity and Physicochemical Parameters

*Estimated based on nitro group polarity.

Research Findings and Implications

- Synthetic Challenges : The 5,5'-dinitro substitution pattern may lead to complex reaction mixtures, as seen in 5,5′-Dinitroindirubin synthesis (multiple byproducts).

- Catalytic Potential: Nitro groups could stabilize transition states in electrophilic aromatic substitutions, though sulfonic acid derivatives remain superior for acid-catalyzed reactions.

- Materials Science : The nitro group’s electron-withdrawing nature may enhance thermal stability in polymers, contrasting with carbonyl-linked diacids used in MOFs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.